N-(2-Pyridinyl)oxamic Acid Hydrochloride
Description
N-(2-Pyridinyl)oxamic Acid Hydrochloride (CAS 2731671-59-1) is a hydrochloride salt with the molecular formula C₇H₆N₂O₃·HCl and a molecular weight of 202.60 g/mol . It is classified as a non-steroidal anti-inflammatory drug (NSAID) impurity reference material, primarily used in pharmaceutical quality control to monitor by-products during drug synthesis. Its SMILES notation is Cl.OC(=O)C(=O)Nc1ccccn1, and it is stored at -18°C to ensure stability .
Properties
Molecular Formula |
C7H7ClN2O3 |
|---|---|
Molecular Weight |
202.59 g/mol |
IUPAC Name |
2-oxo-2-(pyridin-2-ylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H6N2O3.ClH/c10-6(7(11)12)9-5-3-1-2-4-8-5;/h1-4H,(H,11,12)(H,8,9,10);1H |
InChI Key |
PRVSIJBHMPRUMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of Oxamic Acid Chloride
- Reagents: Oxamic acid, thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃)
- Conditions: Reflux at 70–80°C for 2–4 hours
- Process: The oxamic acid reacts with thionyl chloride, converting the carboxylic acid group into an acyl chloride, which is highly reactive and suitable for subsequent nucleophilic substitution.
Step 2: Formation of N-(2-Pyridinyl)oxamic Acid
- Reagents: Pyridine derivative (preferably 2-aminopyridine), base such as triethylamine or pyridine
- Conditions: Room temperature to 50°C, inert solvent like dichloromethane or tetrahydrofuran (THF)
- Process: The oxamic acid chloride reacts with 2-aminopyridine, forming an amide linkage, yielding N-(2-Pyridinyl)oxamic acid derivative.
Step 3: Hydrochloride Salt Formation
- Reagents: Hydrogen chloride gas or hydrochloric acid (HCl) in ethanol or water
- Conditions: Stirring at room temperature or slight heating
- Process: Protonation of the amide nitrogen or pyridine nitrogen to form the hydrochloride salt, stabilizing the compound.
| Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | SOCl₂ | Reflux | 70–80°C | 2–4 h | 85–90% | Complete conversion to acid chloride |
| 2 | 2-Aminopyridine, triethylamine | DCM/THF | RT–50°C | 4–6 h | 70–80% | Amide formation |
| 3 | HCl (gas or aqueous) | Ethanol/water | RT | 1–2 h | 80–85% | Salt formation |
Direct Amidation Using Oxamic Acid Derivatives
Method Overview:
This route employs direct amidation of oxamic acids with 2-aminopyridine derivatives, facilitated by coupling agents or acid-binding agents.
Step 1: Activation of Oxamic Acid
- Reagents: Oxamic acid, coupling agents such as carbodiimides (e.g., DCC or EDC)
- Conditions: Anhydrous conditions, room temperature to 40°C
- Process: Activation of the carboxyl group to form an O-acylisourea intermediate, increasing reactivity toward amines.
Step 2: Coupling with 2-Aminopyridine
- Reagents: 2-Aminopyridine, base (e.g., N,N-diisopropylethylamine)
- Conditions: Stirring at room temperature
- Process: Nucleophilic attack on the activated intermediate, forming N-(2-Pyridinyl)oxamic acid.
Step 3: Salt Formation
- Reagents: HCl or other acids
- Conditions: Aqueous or alcoholic medium
- Process: Protonation to form the hydrochloride salt.
| Step | Reagents | Solvent | Temperature | Time | Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | DCC, oxamic acid | DCM | RT | 2–4 h | 75–85% | Efficient activation |
| 2 | 2-Aminopyridine, DIPEA | DCM | RT | 4–6 h | 70–80% | Mild conditions |
| 3 | HCl | Ethanol/water | RT | 1–2 h | 85% | Salt formation |
Transesterification and Esterification Approaches
Method Overview:
This method involves transesterification of lower alkyl oxamates with pyridine derivatives or esterification of oxamic acids followed by substitution.
Step 1: Preparation of Oxamic Ester
- Reagents: Oxamic acid, alcohol (methanol, ethanol), acid catalyst (e.g., sulfuric acid)
- Conditions: Reflux under inert atmosphere
- Process: Esterification to form methyl or ethyl oxamates.
Step 2: Nucleophilic Substitution with 2-Pyridinyl Derivatives
- Reagents: 2-Pyridyl nucleophiles, base (e.g., potassium carbonate)
- Conditions: Reflux in suitable solvent
- Process: Substitution at the ester or halide position, leading to the formation of N-(2-Pyridinyl)oxamic acid derivatives.
Alternative Synthetic Strategy: From Acetic Acid Derivatives
Based on the synthesis route outlined by ChemicalBook , N-(2-Pyridyl)oxamic acid can be synthesized from acetic acid derivatives, involving oxidation and amidation steps under controlled conditions.
Reaction Conditions:
- Use of lithium hydroxide in 1,4-dioxane at 20°C
- Conversion of methyl esters to oxamic acids via hydrolysis
- Subsequent amidation with pyridine derivatives
| Step | Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | Lithium hydroxide | 1,4-Dioxane | 20°C | 60–70% | Hydrolysis of ester |
| 2 | Pyridine derivative, coupling agents | Appropriate solvent | RT–50°C | 65–75% | Amidation |
Notes on Reaction Conditions and Purification
- Reaction Temperatures: Generally maintained between 0°C and 50°C to prevent side reactions.
- Bases and Acid Acceptors: Triethylamine, pyridine, or tributylamine are common to neutralize acids and facilitate coupling.
- Solvent Choice: Inert solvents such as dichloromethane, THF, or acetonitrile are preferred.
- Purification: Typically achieved through recrystallization, chromatography, or filtration of precipitated salts.
Summary of Key Preparation Routes
| Method | Starting Material | Key Reagents | Main Features | Typical Yield |
|---|---|---|---|---|
| Acid chloride route | Oxamic acid | SOCl₂, 2-aminopyridine | High reactivity, straightforward | 80–90% |
| Amidation with coupling agents | Oxamic acid | DCC/EDC, 2-aminopyridine | Mild, versatile | 75–85% |
| Transesterification | Oxamic ester | Alcohols, pyridine derivatives | Ester-based, flexible | 65–75% |
| From acetic derivatives | Acetic acid derivatives | Lithium hydroxide, pyridine | Hydrolysis + amidation | 60–70% |
Chemical Reactions Analysis
Types of Reactions
N-(2-Pyridinyl)oxamic Acid Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxamic acid derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxamic acid derivatives, amine derivatives, and substituted pyridine compounds .
Scientific Research Applications
N-(2-Pyridinyl)oxamic Acid Hydrochloride is a chemical compound that belongs to the class of oxamic acid derivatives, characterized by a pyridine ring substituted with an oxamic acid functional group. With a molecular formula of and a molar mass of approximately 202.6 g/mol, this compound has garnered interest in pharmaceutical research for its potential biological activities.
Scientific Research Applications
Anti-allergic Properties
- This compound is primarily investigated for its anti-allergic properties.
- Research indicates that the compound can effectively block the release of mediators from mast cells, which are crucial in allergic responses.
- Studies involving passive cutaneous anaphylaxis tests on rats have demonstrated the compound's ability to inhibit mediator release, suggesting its potential in treating allergic conditions .
- The compound is believed to function by blocking reactions in the mast cell, which leads to the production and release of mediators .
Pharmacological Effects
- Beyond its anti-allergic activity, the structural characteristics of this compound may contribute to various pharmacological effects. This makes it a candidate for further investigation in therapeutic contexts.
Synthesis
- The synthesis of this compound involves several steps, starting from a cyano derivative treated with sodium hydroxide, followed by acidification to yield the target compound.
Comparison with Other Oxamic Acid Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridine at position 2 | Anti-allergic activity |
| N-(3-Pyridinyl)oxamic Acid | Pyridine at position 3 | Potentially different activity |
| N-(4-Pyridinyl)oxamic Acid | Pyridine at position 4 | Varies based on structure |
| General Oxamides | Varies widely based on substituents | Diverse activities depending on structure |
Mechanism of Action
The mechanism of action of N-(2-Pyridinyl)oxamic Acid Hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . This inhibition leads to its anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxamic Acid Derivatives
Oxamic Acid Hydrazide (OAH)
- Structure : Replaces the hydrochloride group with a hydrazide (-NHNH₂) moiety.
- Applications: Used as an analytical standard for detecting nitrofuran antibiotics in food . Unlike the hydrochloride salt, OAH participates in heterocyclic synthesis, forming thiadiazoles when reacted with 3-formyl-2-chloroquinoline .
- Physicochemical Properties : Higher reactivity due to the hydrazide group, but lower aqueous solubility compared to the hydrochloride salt.
N-(6-Ethyl-3-hydroxy-2-methylphenyl) Oxamic Acid
- Structure : Features a substituted phenyl group instead of pyridinyl.
- Biological Relevance: A plant metabolite of the herbicide acetochlor, included in residue definitions for human dietary risk assessment. Notably, it is absent in mammalian metabolism, highlighting species-specific metabolic pathways .
- Toxicity : Low mammalian toxicity, contrasting with the hydrochloride salt’s role as a synthetic impurity with undefined toxicological effects .
Pyridinyl-Containing Compounds
N,N'-Di-(2-pyridinyl)oxamide
- Structure : Contains two 2-pyridinyl groups linked via an oxamide bridge.
- Applications : Used as a reference standard for NSAID impurities. The oxamide group reduces acidity compared to oxamic acid derivatives, affecting solubility and interaction with biological targets .
Lornoxicam Impurities (e.g., N-Des(2-pyridinyl)-Lornoxicam)
Hydroxamic Acids
N-Phenylbenzo Hydroxamic Acid
Comparative Data Table
Q & A
What are the standard synthetic protocols for N-(2-Pyridinyl)oxamic Acid Hydrochloride, and how can reaction conditions be optimized?
Basic
The synthesis typically involves coupling pyridine derivatives with oxamic acid precursors under controlled conditions. Key reagents include bases like potassium carbonate and solvents such as dimethylformamide (DMF) to facilitate amide bond formation. Optimization involves adjusting temperature (40–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours), monitored via TLC or HPLC . Pre-purification steps, such as acid-base extraction, enhance yield by removing unreacted starting materials .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the pyridinyl and oxamic acid moieties, with characteristic peaks for aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, 0.1% TFA in water/acetonitrile) ensures purity (>95%) . Infrared (IR) spectroscopy identifies functional groups like C=O (1700 cm⁻¹) and N-H (3300 cm⁻¹) .
How can researchers resolve discrepancies in solubility data for this compound across studies?
Advanced
Contradictory solubility reports may arise from polymorphic forms or pH-dependent ionization. To resolve this, conduct pH-solubility profiling (e.g., 1–14 pH range) using shake-flask methods with UV-Vis quantification. Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can identify polymorphs, while adjusting counterions (e.g., switching from hydrochloride to sodium salts) may improve aqueous solubility .
What experimental strategies are recommended for studying the biological interactions of this compound?
Advanced
Use Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify binding affinity with target proteins (e.g., enzymes with pyridinyl-binding pockets). For cellular studies, combine in vitro assays (e.g., enzyme inhibition kinetics) with molecular docking to predict binding modes. Dose-response curves (0.1–100 µM) and selectivity profiling against related enzymes (e.g., kinases) minimize off-target effects .
How does this compound degrade under varying experimental conditions, and how can stability be improved?
Advanced
Degradation pathways include decarboxylation in polar aprotic solvents (e.g., DMSO at >30°C) and hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring identify degradation products (e.g., pyridine derivatives). Stabilization strategies include lyophilization for long-term storage and buffering solutions at pH 5–7 to minimize hydrolysis .
What computational methods are suitable for predicting the reactivity of this compound in complex systems?
Advanced
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction intermediates, such as transition states during amide bond cleavage. Molecular Dynamics (MD) simulations (AMBER force field) predict solvation effects and ligand-protein interactions. Pair these with experimental validation via kinetic studies (e.g., Arrhenius plots) to refine computational models .
How can researchers design derivatives of this compound to enhance bioactivity?
Advanced
Modify the pyridine ring with electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance electrophilicity or the oxamic acid moiety with methyl esters to improve membrane permeability. Synthetic routes may involve nucleophilic substitution or Pd-catalyzed cross-coupling. Screen derivatives via high-throughput assays (e.g., fluorescence-based enzymatic inhibition) and correlate structure-activity relationships (SAR) using multivariate analysis .
What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Advanced
Scale-up issues include exothermic reactions and solvent retention. Use flow chemistry to control heat dissipation and switch to greener solvents (e.g., ethanol/water mixtures). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Optimize crystallization parameters (e.g., cooling rate, anti-solvent addition) to ensure consistent particle size and purity .
How can researchers validate the purity of this compound in the presence of synthetic by-products?
Basic
Combine orthogonal methods:
- HPLC-DAD : Detect UV-absorbing impurities (λ = 254 nm).
- LC-MS/MS : Identify by-products via fragmentation patterns.
- Elemental Analysis : Verify C, H, N, Cl content (±0.3% theoretical).
- Karl Fischer Titration : Quantify residual water (<0.5% w/w) .
What are the best practices for handling and storing this compound to prevent decomposition?
Basic
Store in amber glass vials under inert gas (argon) at –20°C. Avoid prolonged exposure to light, humidity, or temperatures >25°C. For solutions, use freshly prepared buffers (pH 6–7) and discard after 24 hours. Conduct periodic stability checks via HPLC to detect early degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
